2-Fluoro-4-iodonicotinic acid
Description
Contextualization within Halogenated Nicotinic Acids
Halogenated nicotinic acids are a class of organic compounds derived from nicotinic acid (pyridine-3-carboxylic acid) that feature one or more halogen atoms (fluorine, chlorine, bromine, or iodine) on the pyridine (B92270) ring. These compounds are of considerable interest due to the profound effect that halogen substituents have on the physical, chemical, and biological properties of the parent molecule. guidechem.com The nature, number, and position of the halogen atoms can modulate factors such as acidity, reactivity, and lipophilicity, making them valuable intermediates in various fields. guidechem.com
Within this family, 2-fluoro-4-iodonicotinic acid stands out due to its unique disubstitution pattern. It possesses a fluorine atom at the C-2 position and an iodine atom at the C-4 position of the pyridine ring. This specific arrangement of a highly electronegative fluorine atom and a large, polarizable iodine atom on the nicotinic acid scaffold creates a molecule with distinct reactivity at multiple sites, offering a versatile platform for chemical modification. Other examples of halogenated nicotinic acids include 2-chloronicotinic acid and 6-bromonicotinic acid, which also serve as important building blocks in chemical synthesis. guidechem.comwikipedia.org
Significance in Organic Synthesis and Medicinal Chemistry Research
This compound is a highly valued building block in both organic synthesis and medicinal chemistry. Its significance stems from the differential reactivity of its halogen substituents. The fluorine atom at the 2-position and the iodine atom at the 4-position can be selectively targeted in various chemical transformations, allowing for the stepwise and controlled introduction of different functional groups.
In organic synthesis, the carbon-iodine bond is particularly amenable to a wide range of cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, which are powerful methods for forming new carbon-carbon bonds. smolecule.comontosight.ai This reactivity allows for the attachment of diverse molecular fragments at the C-4 position. The fluorine atom at the C-2 position can also undergo nucleophilic aromatic substitution (SNAr) reactions, providing another handle for molecular elaboration. beilstein-journals.org
In the field of medicinal chemistry, the pyridine ring is a well-established "privileged scaffold" found in numerous biologically active compounds and pharmaceuticals. acs.orgresearchgate.net The introduction of fluorine atoms into drug candidates can often enhance metabolic stability, binding affinity, and bioavailability. acs.orgrsc.org this compound has been utilized as a key starting material in the development of novel kinase inhibitors. For instance, it served as a precursor in the synthesis of a library of 3,4-disubstituted pyridin-2(1H)-ones, which are of interest for targeting kinases in various diseases. beilstein-journals.orgbeilstein-journals.org Furthermore, its derivatives have been explored in the development of radioligands for positron emission tomography (PET) imaging, highlighting its utility in creating tools for biomedical research. nih.gov A recent patent also describes the use of this compound in the synthesis of macrocyclic inhibitors of peptidylarginine deiminases (PADs), enzymes implicated in various diseases. google.com
Historical Perspective of Fluorine and Iodine in Pyridine Systems
The introduction of halogen atoms into pyridine systems has a rich history driven by the quest for new materials and bioactive compounds. The systematic study of fluorinated heterocycles, including pyridines, began in earnest after World War II. e-bookshelf.de The first synthetic routes to perfluoropyridine (PFPy) were reported in the early 1960s. nih.gov These early methods laid the groundwork for accessing a wide range of fluorinated pyridine derivatives. The development of selective fluorinating agents, such as N-fluoropyridinium salts in the 1980s and 1990s, further revolutionized the field, allowing for the precise introduction of fluorine under milder conditions. beilstein-journals.orgbeilstein-journals.org This has been crucial for the synthesis of complex fluorinated molecules for pharmaceutical and agrochemical applications. uni-muenster.dechemeurope.com
The incorporation of iodine into the pyridine ring also has a significant history, particularly in the development of medical imaging agents. In the late 1920s and early 1930s, researchers synthesized iodinated pyridine compounds as potential X-ray contrast media. radiologykey.comfiu-iodine.org These early compounds helped to establish the principle of using high atomic number elements like iodine to enhance imaging. While later generations of contrast agents shifted towards tri-iodinated benzene (B151609) rings for improved properties, the foundational work on iodinated pyridines was a critical step. radiologykey.comfiu-iodine.org In synthetic chemistry, iodinated pyridines have long been recognized as valuable intermediates for creating more complex molecules due to the reactivity of the carbon-iodine bond in substitution and coupling reactions. smolecule.comontosight.aichempanda.com
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 884494-51-3 | chemscene.com001chemical.comchemspider.com |
| Molecular Formula | C₆H₃FINO₂ | chemscene.com001chemical.com |
| Molecular Weight | 267.00 g/mol | chemscene.com001chemical.com |
| Synonyms | 2-Fluoro-4-iodopyridine-3-carboxylic acid, 3-Carboxy-2-fluoro-4-iodopyridine | chemscene.com |
Structure
3D Structure
Properties
IUPAC Name |
2-fluoro-4-iodopyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3FINO2/c7-5-4(6(10)11)3(8)1-2-9-5/h1-2H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKPLTGKHTYHYLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1I)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3FINO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70660498 | |
| Record name | 2-Fluoro-4-iodopyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70660498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
884494-51-3 | |
| Record name | 2-Fluoro-4-iodopyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70660498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations
Advanced Synthetic Routes to 2-Fluoro-4-iodonicotinic acid
The construction of the this compound scaffold can be approached through several strategic pathways. These routes often involve the introduction of the halogen substituents at key stages of the synthesis, leveraging the directing effects of the existing groups on the pyridine (B92270) ring.
A plausible synthetic strategy for the introduction of the iodine atom at the 4-position of the 2-fluoronicotinic acid framework is through a nucleophilic substitution reaction. While direct displacement of a leaving group by iodide is a common method in aromatic chemistry, the electron-deficient nature of the pyridine ring makes it susceptible to such reactions, particularly with activating groups present.
In a hypothetical iodide displacement reaction, a suitable precursor would be a 2-fluoronicotinic acid derivative with a good leaving group at the 4-position, such as a bromine or chlorine atom. The reaction would typically be carried out in the presence of an iodide salt, such as sodium iodide or potassium iodide, often in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). The use of a copper(I) catalyst can facilitate this type of halogen exchange (Finkelstein reaction) on aromatic rings, which might otherwise be challenging. rsc.org
Table 1: Hypothetical Iodide Displacement Reaction Conditions
| Parameter | Condition |
| Substrate | 2-Fluoro-4-bromonicotinic acid |
| Reagent | Sodium Iodide (NaI) |
| Catalyst | Copper(I) Iodide (CuI) |
| Solvent | Dimethylformamide (DMF) |
| Temperature | Elevated (e.g., 100-150 °C) |
It is important to note that the reactivity of the pyridine ring is influenced by the electronic properties of its substituents. The fluorine atom at the 2-position and the carboxylic acid at the 3-position are both electron-withdrawing, which can influence the regioselectivity and efficiency of the displacement reaction.
The synthesis of halogenated nicotinic acids can also be achieved through the oxidation of precursors. In this approach, a substituted pyridine with the desired halogen pattern is constructed first, followed by the oxidation of a side chain to form the carboxylic acid group.
For instance, a potential precursor for this compound could be 2-fluoro-4-iodo-3-methylpyridine. The synthesis of this precursor would be the initial focus, followed by an oxidation step. Common oxidizing agents for converting a methyl group on an aromatic ring to a carboxylic acid include potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄). The reaction conditions would need to be carefully controlled to avoid degradation of the pyridine ring or loss of the halogen substituents.
The general transformation can be represented as:
2-Fluoro-4-iodo-3-methylpyridine + [O] → this compound
The challenge in this route lies in the synthesis of the 2-fluoro-4-iodo-3-methylpyridine precursor with the correct substitution pattern.
Direct and regioselective halogenation of the pyridine ring is a powerful tool for the synthesis of substituted nicotinic acids. The introduction of an iodine atom onto a pre-existing 2-fluoronicotinic acid molecule requires careful consideration of the directing effects of the fluorine and carboxyl groups. Both are electron-withdrawing and tend to direct incoming electrophiles to the meta-positions (5-position).
However, radical-based C-H iodination protocols have been developed that can achieve regioselectivity that is not predicted by the electronic effects of the substituents. rsc.orgscispace.com For example, a direct C-H iodination could potentially be employed. A radical-based method might involve the use of an iodine source, such as molecular iodine (I₂) or N-iodosuccinimide (NIS), in the presence of a radical initiator. dntb.gov.ua The regioselectivity of such a reaction would be highly dependent on the specific reaction conditions, including the solvent and any catalysts used. rsc.org
Another approach is directed ortho-metalation, where a directing group on the pyridine ring guides a metalating agent (like a strong lithium base) to an adjacent position, which is then quenched with an iodine source. While the carboxylic acid group itself can act as a directing group, its acidity can interfere with many organometallic reagents. Therefore, it is often necessary to use a protected form of the carboxylic acid, such as an ester or an amide, during the metalation and iodination steps, followed by deprotection.
A practical approach to synthesizing this compound involves starting from readily available chemical building blocks. A plausible route could commence with a commercially available dihalopyridine, such as 4-bromo-2-fluoropyridine (B161659).
A synthetic sequence could involve the conversion of the bromo-substituent to a boronic acid or its ester, followed by a cross-coupling reaction to introduce the carboxylic acid group or a precursor. Alternatively, a lithium-halogen exchange at the 4-position of 4-bromo-2-fluoropyridine, followed by quenching with carbon dioxide, would introduce the carboxylic acid group at the 4-position, leading to 2-fluoroisonicotinic acid. Subsequent regioselective iodination at the 3-position would then be required.
A more direct route might involve a lithium-halogen exchange on 4-bromo-2-fluoropyridine followed by reaction with an iodine source to yield 2-fluoro-4-iodopyridine (B1312466). The subsequent introduction of the carboxylic acid group at the 3-position could be achieved through another directed metalation and carboxylation sequence. A documented synthesis of (2-fluoropyridin-4-yl)boronic acid starts from 4-bromo-2-fluoropyridine, which is treated with n-butyllithium and triisopropyl borate. chemicalbook.com This boronic acid could then potentially undergo further functionalization.
Derivatization Strategies of this compound
The presence of the carboxylic acid group in this compound provides a convenient handle for a variety of derivatization reactions, allowing for the synthesis of a wide range of compounds with potentially interesting biological or material properties.
Esterification is a common and fundamental derivatization of carboxylic acids. The synthesis of esters of this compound, such as the methyl ester, can be readily achieved through several standard methods.
One of the most common methods is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol (in this case, methanol) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). masterorganicchemistry.com The reaction is an equilibrium process, and to drive it towards the formation of the ester, an excess of the alcohol is typically used, and/or the water formed during the reaction is removed. masterorganicchemistry.comathabascau.ca
Table 2: Fischer Esterification Reaction Parameters
| Parameter | Condition |
| Reactants | This compound, Methanol (B129727) |
| Catalyst | Concentrated Sulfuric Acid |
| Temperature | Reflux |
| Workup | Neutralization, Extraction |
An alternative and often milder method for esterification involves the use of diazomethane (B1218177) or its safer substitutes, like (trimethylsilyl)diazomethane. This reaction proceeds rapidly and often quantitatively at room temperature without the need for an acid catalyst. The reaction of this compound with (trimethylsilyl)diazomethane in a mixture of ether and methanol has been reported to yield methyl 2-fluoro-4-iodonicotinate.
Other esterification methods that can be employed include reaction with alkyl halides in the presence of a base, or the use of coupling agents that activate the carboxylic acid, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), followed by the addition of the alcohol.
Amide Coupling Reactions
The carboxylic acid moiety of this compound is readily converted to amides through various coupling methods. These reactions are fundamental in medicinal chemistry for the synthesis of bioactive compounds. libretexts.org Standard amide bond formation protocols, such as the use of coupling reagents, can be employed to react this compound with a diverse range of primary and secondary amines.
Commonly used coupling agents for this transformation include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and minimize racemization. luxembourg-bio.com Phosphonium-based reagents like (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and uronium/aminium reagents such as HATU are also highly effective. luxembourg-bio.com
While specific examples detailing the amide coupling of this compound are not extensively documented in the readily available literature, the general principles of amide bond formation are applicable. organic-chemistry.orgorganic-chemistry.org The reaction would typically involve the activation of the carboxylic acid group to form a more reactive intermediate, which is then susceptible to nucleophilic attack by an amine.
Table 1: Common Coupling Reagents for Amide Bond Formation
| Reagent Class | Example Reagents | General Features |
|---|---|---|
| Carbodiimides | DCC, EDC | Widely used, cost-effective. |
| Phosphonium Salts | BOP, PyBOP | High coupling efficiency, low racemization. |
Carboxylic Acid Functionalization
Beyond amide formation, the carboxylic acid group of this compound can undergo other important transformations, most notably esterification. Esters are often synthesized as intermediates for further reactions or as final products with specific physicochemical properties.
A documented method for the synthesis of methyl 2-fluoro-4-iodonicotinate involves the reaction of this compound with trimethylsilyldiazomethane (B103560) in a mixture of ether and methanol. This procedure yields the corresponding methyl ester in high yield. chemicalbook.com
Reaction Scheme for Methyl Esterification:
Reaction Details:
Reactants: this compound, Trimethylsilyldiazomethane (in hexane)
Solvent: Ether/Methanol
Temperature: Room temperature
Reaction Time: 3 hours
Product: Methyl 2-fluoro-4-iodonicotinate
Yield: ~97% (based on a reported 5.3 g yield from 5.13 g of starting material) chemicalbook.com
The resulting ester, methyl 2-fluoro-4-iodonicotinate, is a valuable intermediate for subsequent cross-coupling reactions where the presence of a free carboxylic acid might be undesirable.
Transformations involving the Pyridine Nitrogen
The nitrogen atom in the pyridine ring of this compound is a site for potential functionalization, such as N-oxidation. The formation of pyridine N-oxides can alter the electronic properties of the pyridine ring, making it more susceptible to certain types of reactions, including nucleophilic substitution. rsc.orgsemanticscholar.org While direct N-oxidation of this compound has not been specifically detailed, related pyridine N-oxides have been used as precursors in the synthesis of fluorinated pyridines. rsc.orgnih.gov For instance, the fluorination of 3-bromo-4-nitropyridine (B1272033) N-oxide has been shown to produce 3-fluoro-4-nitropyridine (B80604) N-oxide, which can then be converted to other functionalized pyridines. nih.gov This suggests that N-oxidation of this compound or its derivatives could be a viable strategy for further diversification of the molecule.
Cross-Coupling Reactions and Carbon-Carbon Bond Formation
The carbon-iodine bond at the 4-position of this compound is a prime site for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions are powerful tools for building molecular complexity.
Palladium-Catalyzed Cross-Coupling with Iodine Atoms
The C-I bond is the most reactive of the carbon-halogen bonds in palladium-catalyzed cross-coupling reactions, allowing for selective functionalization at the 4-position while leaving the C-F bond at the 2-position intact.
Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl iodide with an organoboron reagent, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. guidechem.com This methodology is widely used for the formation of biaryl structures. While specific examples with this compound are not prevalent in the searched literature, the reaction is expected to proceed efficiently at the iodo position. The reaction of 2,4-dibromoanisole (B1585499) with an alkyl boronic acid proceeds with palladium catalysis, indicating the feasibility of such couplings on halogenated aromatic systems. researchgate.net
Sonogashira Coupling: This reaction couples the aryl iodide with a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. researchgate.net It is a highly effective method for the synthesis of aryl alkynes. The Sonogashira coupling of 6-bromo-3-fluoro-2-cyanopyridine with various terminal alkynes proceeds in high yields, demonstrating the applicability of this reaction to fluorinated and halogenated pyridine systems. soton.ac.uk
Table 2: Potential Palladium-Catalyzed Cross-Coupling Reactions at the 4-Position
| Reaction Name | Coupling Partner | Resulting Bond |
|---|---|---|
| Suzuki-Miyaura | Organoboron Reagent | C-C |
| Sonogashira | Terminal Alkyne | C-C (alkyne) |
Carbon-Heteroatom Bond Formation
Buchwald-Hartwig Amination: This reaction allows for the formation of carbon-nitrogen bonds by coupling the aryl iodide with an amine in the presence of a palladium catalyst and a base. wikipedia.org This is a powerful method for the synthesis of arylamines. Research on the selective C-N cross-coupling of 2-fluoro-4-iodopyridine with aromatic amines has shown that the Buchwald-Hartwig reaction occurs exclusively at the 4-position, in contrast to conventional nucleophilic aromatic substitution which would favor the 2-position. researchgate.net This high regioselectivity makes it a valuable tool for the synthesis of 4-amino-2-fluoropyridine (B102257) derivatives. These reactions can be efficiently carried out under microwave irradiation, significantly reducing reaction times. researchgate.net
Mechanistic Studies of Reactions involving this compound
Detailed mechanistic studies specifically on reactions involving this compound are not extensively available. However, the mechanisms of the individual reaction types are well-established.
For palladium-catalyzed cross-coupling reactions, the general catalytic cycle involves:
Oxidative Addition: The palladium(0) catalyst inserts into the carbon-iodine bond of this compound or its ester derivative.
Transmetalation (for Suzuki-Miyaura and Sonogashira): The organic group from the organoboron or organocopper reagent is transferred to the palladium center. For Buchwald-Hartwig amination, coordination of the amine followed by deprotonation occurs.
Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the final product and regenerating the palladium(0) catalyst. mdpi.com
In the context of this compound, the high reactivity of the C-I bond compared to the C-F bond ensures that the oxidative addition step occurs selectively at the 4-position. The electron-withdrawing fluorine at the 2-position may also influence the electronic properties of the palladium intermediates in the catalytic cycle. Further computational and experimental studies would be beneficial to fully elucidate the specific mechanistic nuances for this particular substrate.
Advanced Spectroscopic and Analytical Characterization for Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the structure of organic molecules by mapping the chemical environments of their constituent atoms. For 2-Fluoro-4-iodonicotinic acid, ¹H, ¹³C, and ¹⁹F NMR studies are particularly informative.
¹H NMR: The proton NMR spectrum of this compound is expected to show two distinct signals in the aromatic region, corresponding to the two protons on the pyridine (B92270) ring. The proton at the 6-position would likely appear as a doublet, while the proton at the 5-position would appear as a doublet of doublets due to coupling with both the adjacent proton and the fluorine atom. For a closely related compound, 2-fluoro-4-iodo-3-pyridinecarboxylic acid, the proton signals have been reported in DMSO-d6 at approximately 8.02 ppm (d, J=4.2Hz) and 7.94 ppm (dd, J=3.9, 0.6Hz). The carboxylic acid proton would typically be observed as a broad singlet at a much lower field, often above 10 ppm, depending on the solvent and concentration.
¹³C NMR: The ¹³C NMR spectrum will provide information on the carbon skeleton. Six distinct signals are expected: four for the pyridine ring carbons and one for the carboxyl carbon. The carbon atoms directly bonded to electronegative atoms (fluorine, iodine, and the carboxyl group) will have their chemical shifts significantly influenced. The carbon bearing the fluorine atom (C2) would exhibit a large coupling constant (¹JCF), which is a characteristic feature in ¹³C NMR of organofluorine compounds. The chemical shifts for the pyridine ring carbons are generally expected in the range of 110-160 ppm, while the carboxyl carbon would appear further downfield, typically around 165-185 ppm.
¹⁹F NMR: As a fluorinated compound, ¹⁹F NMR spectroscopy is a crucial analytical technique. It provides information about the chemical environment of the fluorine atom. For 2-fluoropyridine derivatives, the ¹⁹F chemical shift is sensitive to the electronic effects of other substituents on the ring. The fluorine signal for this compound is expected to appear as a singlet, or more likely a multiplet due to coupling with the ring protons.
Table 1: Predicted NMR Data for this compound
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |
|---|---|---|---|
| ¹H (H-5) | 7.8 - 8.2 | dd | J(H,H), J(H,F) |
| ¹H (H-6) | 8.2 - 8.6 | d | J(H,H) |
| ¹H (COOH) | >10 | br s | - |
| ¹³C (C=O) | 165 - 185 | s | - |
| ¹³C (Ar-C) | 110 - 160 | m | J(C,F) for C2, C3 |
| ¹⁹F | -100 to -140 | m | J(F,H) |
Note: These are predicted values and may vary based on experimental conditions.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. For this compound (C₆H₃FINO₂), high-resolution mass spectrometry (HRMS) is essential for confirming its molecular formula.
The expected exact mass can be calculated, and the observation of the molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ in the mass spectrum that matches this value to within a few parts per million provides strong evidence for the compound's identity. Predicted collision cross-section (CCS) values for various adducts of 2-fluoro-4-iodopyridine-3-carboxylic acid, such as [M+H]⁺, [M+Na]⁺, and [M-H]⁻, are available in databases and provide theoretical parameters for comparison with experimental data.
The fragmentation pattern in the tandem mass spectrum (MS/MS) would be expected to show characteristic losses. Common fragmentation pathways for nicotinic acid derivatives include the loss of the carboxyl group (CO₂) or the entire carboxylic acid moiety (COOH). The presence of iodine would also lead to a characteristic isotopic pattern and potential fragmentation involving the carbon-iodine bond.
**Table 2: Predicted Mass Spectrometry Data for this compound (C₆H₃FINO₂) **
| Ion Type | Predicted m/z |
|---|---|
| [M]⁻ | 266.91980 |
| [M-H]⁻ | 265.91197 |
| [M+H]⁺ | 267.92653 |
| [M+Na]⁺ | 289.90847 |
Data sourced from predicted values for the isomeric 2-fluoro-4-iodopyridine-3-carboxylic acid.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which causes molecular vibrations. The IR spectrum of this compound would display several characteristic absorption bands.
A very broad absorption band is expected in the region of 2500-3300 cm⁻¹ due to the O-H stretching vibration of the carboxylic acid, which is typically broadened by hydrogen bonding. The C=O stretching vibration of the carboxyl group will give rise to a strong, sharp peak, usually in the range of 1700-1725 cm⁻¹. Aromatic C-H stretching vibrations are expected to appear just above 3000 cm⁻¹, while C=C and C=N stretching vibrations of the pyridine ring will be observed in the 1400-1600 cm⁻¹ region. The C-F and C-I stretching vibrations will also be present, typically appearing in the fingerprint region of the spectrum, with the C-F stretch around 1000-1300 cm⁻¹ and the C-I stretch at lower wavenumbers, generally below 600 cm⁻¹. For unsubstituted nicotinic acid, characteristic bands are observed at 1698 cm⁻¹ (C=O) and 1617 cm⁻¹ (C=N).
Table 3: Expected Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Carboxylic Acid O-H | Stretch | 2500-3300 | Broad, Strong |
| Carboxylic Acid C=O | Stretch | 1700-1725 | Strong, Sharp |
| Aromatic C-H | Stretch | >3000 | Medium |
| Aromatic C=C, C=N | Stretch | 1400-1600 | Medium to Strong |
| C-F | Stretch | 1000-1300 | Strong |
| C-I | Stretch | <600 | Medium |
X-ray Crystallography for Structural Elucidation
Table 4: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 2-fluoro-4-iodo-3-pyridinecarboxylic acid |
| 2-fluoropyridine |
Structure Activity Relationship Sar and Structural Analogs
Influence of Fluorine and Iodine Substitution on Molecular Properties and Reactivity
The electronic landscape of the pyridine (B92270) ring in 2-Fluoro-4-iodonicotinic acid is significantly shaped by the potent inductive effect of the fluorine atom. As the most electronegative element, fluorine strongly withdraws electron density from the aromatic system. This electron-withdrawing effect is most pronounced at the carbon atom to which it is attached (C2) and, to a lesser extent, at other positions in the ring. This induced positive charge on the ring's carbon atoms makes the molecule more susceptible to nucleophilic attack and less prone to electrophilic substitution. nih.govmasterorganicchemistry.com
The iodine atom at the 4-position also contributes to the electronic environment, albeit with a less pronounced inductive effect compared to fluorine. While halogens are generally deactivating towards electrophilic aromatic substitution due to their inductive electron withdrawal, they can also donate electron density to the pi-system of the ring through resonance. However, for halogens, the inductive effect typically outweighs the resonance effect.
Comparative Analysis with Related Halogenated Nicotinic Acid Derivatives
To better understand the specific contributions of the halogen substitution pattern in this compound, a comparative analysis with its structural analogs is insightful.
A known synthesis for this compound involves dissolving this compound in a mixture of ether and methanol (B129727), followed by the addition of trimethylsilylated diazomethane (B1218177). The reaction proceeds at room temperature, and the product can be purified by silica (B1680970) gel column chromatography.
| Property | This compound methyl ester |
|---|---|
| Molecular Formula | C7H5FINO2 |
| Molecular Weight | 281.02 g/mol |
| CAS Number | 884494-84-2 |
In this isomer, the positions of the fluorine and iodine atoms are significantly different, leading to distinct electronic and steric profiles. The fluorine at the 5-position will exert a strong electron-withdrawing effect, influencing the reactivity of the adjacent positions. The iodine at the 6-position, ortho to the nitrogen atom, will have a pronounced steric and electronic impact. Its proximity to the nitrogen could influence the basicity of the pyridine ring.
Information on the synthesis of this compound indicates it can be prepared from 2,6-dichloro-5-fluoronicotinic acid derivatives. A safety data sheet for 5-Fluoronicotinic acid, a related compound, indicates it is an irritant. chemicalbook.com
| Property | 5-Fluoro-6-iodonicotinic acid |
|---|---|
| Molecular Formula | C6H3FINO2 |
| Molecular Weight | 267.00 g/mol |
| CAS Number | Not available |
Here, the fluorine atom is at the 6-position, adjacent to the nitrogen, which will strongly influence the ring's electronic properties and basicity. The iodine atom is at the 5-position. This arrangement will have a different steric profile compared to the other isomers, potentially allowing for easier access to the carboxylic acid group. 6-Fluoronicotinic acid, a related compound, is a white to off-white solid with a melting point of 144-148 °C and a boiling point of 309.4 °C. innospk.comnih.govossila.comfishersci.ca It is used as a building block for active pharmaceutical ingredients. ossila.com
| Property | 6-Fluoro-5-iodonicotinic acid |
|---|---|
| Molecular Formula | C6H3FINO2 |
| Molecular Weight | 267.00 g/mol |
| CAS Number | 1674401-96-7 cymitquimica.coma2bchem.comcato-chem.com |
5-Bromo-6-iodonicotinic acid
Detailed experimental data and specific structure-activity relationship studies for 5-Bromo-6-iodonicotinic acid are not extensively available in publicly accessible literature. However, its chemical structure, featuring both a bromine and an iodine atom on the nicotinic acid backbone, suggests it is a highly halogenated analog. The properties of its methyl ester, Methyl 5-bromo-6-iodonicotinate, are documented, confirming the existence of this substitution pattern. nih.gov General principles of medicinal chemistry suggest that the bulky and lipophilic nature of the iodo and bromo substituents would significantly influence the compound's steric and electronic properties, thereby affecting its binding affinity and selectivity for specific biological targets.
Table 1: Chemical Data for Related 5-Bromo-Nicotinic Acid Derivatives
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| 5-Bromonicotinic acid | 20826-04-4 | C₆H₄BrNO₂ | 202.01 |
| 5-Bromo-6-hydroxynicotinic acid | 41668-13-7 | C₆H₄BrNO₃ | 218.01 |
Note: Data for 5-Bromo-6-iodonicotinic acid is not available. The table shows data for structurally related compounds to provide context.
5-Fluoro-2-iodonicotinic acid
Specific research findings detailing the synthesis, properties, and biological activities of 5-Fluoro-2-iodonicotinic acid are scarce in the current scientific literature. The naming of this compound indicates a nicotinic acid (3-carboxypyridine) core with a fluorine atom at the 5-position and an iodine atom at the 2-position. It is important to distinguish this compound from its isomers, such as 5-Fluoro-2-iodobenzoic acid, which has a benzene (B151609) ring instead of a pyridine ring, and 5-Fluoro-2-picolinic acid, where the carboxylic acid group is at the 2-position of the pyridine ring. sigmaaldrich.comchemicalbook.com The distinct electronic environment created by the nitrogen atom in the pyridine ring, combined with the electron-withdrawing effects of the fluorine and iodine atoms at specific positions, would uniquely define the chemical reactivity and biological profile of 5-Fluoro-2-iodonicotinic acid.
Other Halogenated Nicotinic Acid Isomers
The strategic placement of halogen atoms on the nicotinic acid scaffold has been a common approach in the development of new therapeutic agents. Halogenation can significantly alter the physicochemical properties of the parent molecule, including its lipophilicity, metabolic stability, and binding interactions. For instance, fluorinated analogs are often explored for their potential to enhance binding affinity and improve metabolic resistance.
The biological effects of halogenated nicotinic acid derivatives can vary widely depending on the nature and position of the halogen substituent. For example, 5-Bromonicotinic acid has been investigated as a pharmaceutical intermediate. nih.gov The introduction of different halogens (F, Cl, Br, I) and their various positional combinations on the pyridine ring allow for a fine-tuning of the molecule's properties.
Table 2: Examples of Halogenated Nicotinic Acid Isomers and Related Compounds
| Compound Name | CAS Number | Molecular Formula | Key Features |
| 5-Amino-2-fluoro-isonicotinic acid | 171178-43-1 | C₆H₅FN₂O₂ | Isomer of nicotinic acid (isonicotinic) with fluorine and amino groups. guidechem.com |
| 5-Fluoro-2-picolinic Acid | 107504-08-5 | C₆H₄FNO₂ | Positional isomer (picolinic acid) with fluorine. sigmaaldrich.com |
Structure-Activity Relationship Studies in Medicinal Chemistry
Structure-activity relationship studies are crucial for understanding how a molecule's chemical structure relates to its biological activity. drugdesign.org For nicotinic acid and its derivatives, these studies have been instrumental in developing compounds with various therapeutic applications. nih.gov
Key principles from SAR studies in medicinal chemistry that are applicable to halogenated nicotinic acids include:
Importance of the Carboxylic Acid Group : The carboxylic acid moiety is often a critical feature for the biological activity of nicotinic acid derivatives. It can act as a hydrogen bond donor or participate in ionic interactions with receptor sites. drugdesign.org
Stereochemistry and Conformation : The three-dimensional arrangement of atoms in a molecule is critical for its interaction with a biological target. The substitution pattern on the pyridine ring influences the preferred conformation of the molecule, which in turn affects its biological activity. pharmacy180.com
In a study on thionicotinic acid derivatives, it was found that the acid form of a compound was a more potent vasorelaxant than its corresponding amide, highlighting the importance of the carboxylic acid group. nih.govmdpi.com This underscores the general principle that modifications to the core structure of nicotinic acid, including the addition of various substituents, can lead to significant changes in biological effects.
Applications in Advanced Chemical Synthesis and Materials Science
Role as a Key Intermediate and Building Block in Organic Synthesis
In the realm of organic synthesis, 2-fluoro-4-iodonicotinic acid serves as a crucial building block, particularly in the construction of complex molecular frameworks. cymitquimica.com The strategic placement of the fluoro, iodo, and carboxyl groups on the pyridine (B92270) ring allows for selective and sequential reactions, providing chemists with a powerful tool for creating intricate chemical structures.
The structure of this compound, itself a heterocyclic compound, makes it an ideal starting material for the synthesis of more elaborate heterocyclic systems. cymitquimica.com Fluorine-containing heterocycles are of particular importance in medicinal chemistry as the inclusion of fluorine can significantly modulate the physicochemical properties of a molecule. dundee.ac.ukmdpi.com The use of fluorinated building blocks like this compound in the synthesis of heterocyclic compounds often provides a more straightforward and efficient route compared to the late-stage introduction of fluorine. researchgate.netnih.govrsc.org The reactivity of the iodine atom allows for its participation in various cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds, which are fundamental in the assembly of complex heterocyclic structures.
The field of medicinal chemistry has shown considerable interest in this compound and its derivatives due to their potential applications in drug development. cymitquimica.com A closely related compound, 2-fluoro-4-iodopyridine (B1312466), is recognized as a key pharmaceutical intermediate in the synthesis of active pharmaceutical ingredients (APIs). innospk.com The unique substitution pattern of these compounds, featuring both fluorine and iodine on a pyridine ring, makes them indispensable for creating complex organic molecules with tailored therapeutic properties. innospk.com The presence of the fluorine atom can enhance metabolic stability and binding affinity, while the iodine atom serves as a handle for further molecular elaboration.
Contributions to Materials Science Research
The potential utility of this compound extends into the domain of materials science. cymitquimica.com The incorporation of fluorine into organic molecules can impart unique properties to the resulting materials, such as altered electronic characteristics, thermal stability, and hydrophobicity. nih.gov
Research in materials science is continually exploring the use of novel building blocks to create materials with enhanced or specific functionalities. The structural features of this compound make it a candidate for the synthesis of new polymers or functional organic materials. The rigid pyridine core, combined with the electronic influence of the fluorine and iodine substituents, could lead to materials with interesting optical or electronic properties.
Biological and Pharmacological Research Applications
Investigations in Drug Discovery and Development
2-Fluoro-4-iodonicotinic acid serves as a crucial intermediate in the synthesis of a variety of active pharmaceutical ingredients (APIs). The presence of both fluorine and iodine allows for precise chemical modifications, a feature highly valued in the rational design of new drugs.
The structure of this compound is particularly amenable to the construction of diverse molecular architectures. For instance, a related compound, 2,6-dichloro-5-fluoronicotinic acid, is a key starting material in the synthesis of Sotorasib, a potent inhibitor of the KRAS G12C mutated protein, which is implicated in several types of cancer. The synthesis involves converting the nicotinic acid into an amide, followed by a series of reactions to build the complex heterocyclic core of the final drug.
Similarly, the 2-fluoro-4-iodophenylamino moiety, which can be derived from this compound, is a component of some MEK inhibitors. MEK kinases are part of a signaling pathway that is often overactive in cancer cells. The synthesis of these inhibitors often involves the coupling of the 2-fluoro-4-iodophenylamino group with other molecular fragments to create a molecule that can effectively block the activity of the MEK enzyme.
These examples highlight the utility of the fluorinated and iodinated nicotinic acid scaffold in constructing targeted therapies.
The inclusion of fluorine atoms in drug candidates can significantly enhance their pharmacological properties. Fluorine's high electronegativity and small size allow it to modulate the electronic properties of a molecule without adding significant bulk. This can lead to improved metabolic stability, as the carbon-fluorine bond is very strong and resistant to enzymatic cleavage.
Furthermore, the introduction of fluorine can alter a molecule's lipophilicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile. By strategically placing fluorine atoms, medicinal chemists can fine-tune the pharmacokinetic parameters of a drug to improve its bioavailability and half-life. Fluorine can also enhance the binding affinity of a drug to its target protein by participating in favorable interactions within the binding pocket.
Both fluorine and iodine can play crucial roles in how a drug molecule interacts with its biological target. Halogen bonding, a non-covalent interaction between a halogen atom and an electron-rich atom (like oxygen or nitrogen), is increasingly recognized as an important factor in drug-receptor binding. Iodine, being a larger and more polarizable halogen, is a particularly effective halogen bond donor.
Potential as a Scaffold for Kinase Inhibitor Development
Protein kinases are a major class of drug targets, particularly in oncology. The dysregulation of kinase activity is a hallmark of many cancers, making the development of kinase inhibitors a key focus of cancer research. The this compound scaffold has shown considerable promise in the development of novel kinase inhibitors.
The nicotinic acid core can serve as a template for the construction of molecules that can fit into the ATP-binding site of kinases. The fluorine and iodine atoms can be used to probe different regions of the binding site and to form specific interactions that enhance potency and selectivity. For example, a patent for a Janus kinase (JAK) inhibitor describes a complex molecule, {1-{1-[3-fluoro-2-(trifluoromethyl)isonicotinoyl]piperidin-4-yl}-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl]azetidin-3-yl}acetonitrile, which highlights the use of a fluorinated isonicotinoyl moiety in targeting this class of kinases. While not directly synthesized from this compound, it demonstrates the value of this type of substituted pyridine (B92270) ring in kinase inhibitor design.
The table below presents hypothetical data for kinase inhibitors that could be derived from a this compound scaffold, illustrating the potential for developing potent and selective inhibitors for various cancer-related kinases.
| Compound ID | Target Kinase | IC50 (nM) | Cell Line | Cell-Based Activity (GI50, µM) |
| FNI-K1 | EGFR | 15 | A431 | 0.25 |
| FNI-K2 | VEGFR2 | 22 | HUVEC | 0.48 |
| FNI-K3 | BRAF V600E | 8 | A375 | 0.12 |
| FNI-K4 | ALK | 30 | H3122 | 0.65 |
| FNI-K5 | JAK2 | 12 | HEL | 0.20 |
This table contains illustrative data and does not represent actual experimental results for specific compounds.
Mechanistic Insights into Biological Activity
The biological activity of compounds derived from this compound is intrinsically linked to their molecular structure. The fluorine atom can influence the pKa of the nicotinic acid, affecting its ionization state at physiological pH and its ability to interact with target proteins. The iodine atom, being larger, can introduce specific steric interactions that can enhance binding affinity and selectivity.
Furthermore, the combination of these two halogens can create unique electronic properties that may be beneficial for drug activity. For example, the electron-withdrawing nature of the fluorine atom can influence the reactivity of the pyridine ring, while the iodine atom can serve as a handle for further chemical modifications through cross-coupling reactions.
The precise mechanisms by which these structural features translate into biological activity are a subject of ongoing research. However, it is clear that the unique combination of a nicotinic acid core with fluorine and iodine substitution provides a powerful tool for the development of new and improved therapeutic agents.
Future Directions and Emerging Research Avenues
Novel Synthetic Methodologies for Enhanced Efficiency and Selectivity
The development of more efficient and selective synthetic routes to 2-Fluoro-4-iodonicotinic acid and its derivatives is a primary focus of future research. While existing methods provide access to this compound, emerging strategies aim to improve yield, reduce step count, and enhance functional group tolerance.
Key areas of development include:
Late-Stage Functionalization: Research is moving towards late-stage C-H bond functionalization techniques to introduce the fluoro and iodo groups onto a pre-existing nicotinic acid scaffold. nih.gov This approach avoids the need to carry sensitive halogens through a multi-step synthesis. Methods involving transition metal catalysis are being explored to achieve high regioselectivity at the C2 and C4 positions. nih.gov
Flow Chemistry: Continuous-flow methods offer precise control over reaction parameters such as temperature and time, which can be crucial for managing exothermic fluorination reactions and improving the regioselectivity of metalation and cross-coupling sequences. researchgate.net This technology promises to make the synthesis more scalable and safer.
Novel Fluorinating and Iodinating Reagents: The development of new reagents for fluorination and iodination is an ongoing effort. For fluorination, moving beyond traditional sources to milder and more selective reagents, potentially utilizing visible-light-mediated processes, could enhance substrate scope and functional group compatibility. nih.gov Similarly, exploring new iodine sources could improve the efficiency of the iodination step.
| Continuous-Flow Synthesis | Enhanced safety, scalability, precise reaction control | Initial setup cost, potential for clogging | Integration of in-line purification and analysis researchgate.net |
Exploration of New Chemical Transformations and Reactivity Patterns
The distinct reactivity of the fluorine and iodine substituents on the pyridine (B92270) ring offers fertile ground for exploring new chemical transformations. The electron-withdrawing nature of the fluorine at the 2-position activates the ring for certain reactions, while the iodine at the 4-position is an excellent handle for cross-coupling.
Future research will likely focus on:
Selective Cross-Coupling Reactions: The iodine at the C4 position is highly amenable to a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Sonogashira, and Buchwald-Hartwig aminations. beilstein-journals.orgmdpi.com Future work will aim to develop highly selective catalytic systems that can perform these transformations without disturbing the C-F bond. This allows for the precise introduction of diverse molecular fragments.
Nucleophilic Aromatic Substitution (SNAr): The fluorine atom at the 2-position is susceptible to SNAr reactions, allowing for its displacement by various nucleophiles (O-, N-, S-, and C-based). nih.gov Research into milder reaction conditions and a broader range of nucleophiles will expand the library of accessible derivatives. The interplay between the activating effect of the ring nitrogen and the fluorine substituent is a key area of study. nih.gov
Metal-Halogen Exchange: The C-I bond can undergo metal-halogen exchange to generate organometallic intermediates (e.g., organolithium or organomagnesium species), which can then be reacted with various electrophiles. Developing conditions that favor this reaction over competing pathways will be a significant area of investigation.
Advanced Applications in Interdisciplinary Research Fields
The unique combination of functional groups makes this compound a valuable scaffold for applications beyond traditional organic synthesis, particularly in medicinal chemistry and materials science. cymitquimica.comchemimpex.com
Medicinal Chemistry: Fluorine incorporation is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and lipophilicity. rsc.orgnih.gov The 2-fluoro-nicotinic acid core is a key component in many biologically active compounds. The iodine atom serves as a versatile point for modification to explore structure-activity relationships (SAR) in the development of new therapeutic agents, including potential antiviral and anticancer drugs. chemimpex.comrsc.org
Agrochemicals: Similar to pharmaceuticals, the inclusion of fluorine and a modifiable iodine handle is beneficial in designing new pesticides and herbicides with improved efficacy and stability. chemimpex.com
Positron Emission Tomography (PET) Imaging: The fluorine atom can be substituted with the radioactive isotope ¹⁸F. This opens avenues for developing novel PET imaging agents for the diagnosis and study of diseases. mdpi.com The synthetic challenge lies in developing rapid and efficient late-stage fluorination methods compatible with the short half-life of ¹⁸F.
Materials Science: The rigid, functionalized aromatic structure of this compound makes it an interesting building block for functionalized polymers and advanced organic materials. chemimpex.com Its derivatives could find use in organic electronics or as specialized ligands for metal complexes.
Table 2: Potential Interdisciplinary Applications
| Field | Application | Key Features Utilized |
|---|---|---|
| Medicinal Chemistry | Synthesis of APIs (e.g., anticancer, antiviral) | Fluorine for metabolic stability; Iodine for SAR studies chemimpex.comrsc.org |
| Agrochemistry | Development of novel herbicides/pesticides | Enhanced biological efficacy and stability from fluorine chemimpex.com |
| Medical Imaging | Development of ¹⁸F PET tracers | Bioactive scaffold, site for radiolabeling mdpi.com |
| Materials Science | Creation of functional polymers, organic electronics | Rigid aromatic core, sites for polymerization/functionalization chemimpex.com |
Computational Design and Predictive Modeling for Structure-Activity Optimization
Computational chemistry and predictive modeling are becoming indispensable tools for accelerating the design and optimization of molecules based on the this compound scaffold. These in silico methods can provide valuable insights into molecular properties and interactions, guiding synthetic efforts.
Future directions in this area include:
Density Functional Theory (DFT) Analysis: DFT calculations can be used to predict the reactivity of different sites on the molecule, such as susceptibility to nucleophilic or electrophilic attack. researchgate.net This can help in planning synthetic routes and predicting the outcomes of new reactions.
Structure-Activity Relationship (SAR) Modeling: By generating a virtual library of derivatives and calculating their physicochemical properties (e.g., lipophilicity, electronic properties) and docking scores with biological targets, researchers can prioritize the synthesis of compounds with the highest predicted activity and most favorable drug-like properties. nih.gov
Predicting Metabolic Fate: Computational models can predict potential sites of metabolism on derivatives of this compound. This allows chemists to strategically block metabolically labile sites, for instance by using fluorine, to improve the pharmacokinetic profile of a drug candidate. mdpi.com
By integrating these computational approaches, the design-synthesis-test cycle can be significantly shortened, leading to a more efficient discovery of new molecules with desired properties for a wide range of applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
